1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Overview
Description
1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a useful research compound. Its molecular formula is C9H11F3N2 and its molecular weight is 204.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been reported to interact with various targets, including enzymes, receptors, and proteins, playing significant roles in numerous biological processes .
Mode of Action
It is known that pyrazole derivatives interact with their targets in a variety of ways, often leading to changes in the function or activity of the target . The specific interactions and resulting changes would depend on the particular structure and properties of the pyrazole derivative, as well as the nature of the target.
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways, often as a result of their interactions with enzymes, receptors, and other proteins . The downstream effects of these interactions can include changes in cellular signaling, gene expression, and metabolic processes .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, as well as factors such as its solubility, stability, and interactions with transport proteins .
Result of Action
Given the diverse biological activities reported for pyrazole derivatives, it is likely that this compound could have a range of potential effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole. These factors can include temperature, pH, and the presence of other substances that could interact with the compound . .
Biochemical Analysis
Biochemical Properties
1-Ethyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives, including this compound, have been shown to inhibit protein glycation and exhibit anti-inflammatory, antibacterial, antifungal, anticancer, antidiabetic, antioxidant, antidepressant, anti-tuberculosis, and antiviral activities . These interactions are crucial for the compound’s biological activity and therapeutic potential.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Pyrazole derivatives have been reported to affect oxidative stress levels, which in turn impacts cellular components such as DNA, proteins, and lipids . Additionally, the compound’s interaction with acetylcholinesterase can lead to changes in nerve pulse transmission, affecting cellular behavior and function .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, pyrazole derivatives are known to inhibit carbonic anhydrase, α-glycosidase, and cholinesterase enzymes . These interactions are essential for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can exhibit stable biological activity over extended periods, making them suitable for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that pyrazole derivatives can have a dose-dependent impact on various biological processes, including enzyme inhibition, gene expression, and cellular metabolism . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. Pyrazole derivatives are known to undergo metabolic transformations, leading to the formation of active metabolites that contribute to their biological activity . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Pyrazole derivatives have been shown to be efficiently transported across cell membranes, allowing them to reach their target sites and exert their biological effects
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Pyrazole derivatives have been reported to localize in various subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
1-ethyl-3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-2-14-7-5-3-4-6(7)8(13-14)9(10,11)12/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKJTEDDVCVEKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CCC2)C(=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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